3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine
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Description
3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-Cyclopropyl-6-(4-((2-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyridazine is the hepatitis C virus non-structural protein 5B (NS5B) . NS5B is an RNA-dependent RNA polymerase that plays a crucial role in the replication of the hepatitis C virus .
Mode of Action
The compound binds to the NS5B protein, inhibiting its function . The binding of the compound to NS5B is believed to interfere with the protein’s ability to catalyze the synthesis of the viral RNA, thereby preventing the replication of the virus .
Biochemical Pathways
The inhibition of NS5B disrupts the viral replication process. This disruption affects the biochemical pathway of viral RNA synthesis, leading to a decrease in the production of new virus particles .
Result of Action
The result of the compound’s action is a reduction in the replication of the hepatitis C virus. By inhibiting the function of the NS5B protein, the compound prevents the synthesis of new viral RNA, thereby reducing the production of new virus particles .
Properties
IUPAC Name |
3-cyclopropyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)28-15-3-1-2-4-16(15)29(26,27)25-11-9-24(10-12-25)17-8-7-14(22-23-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZZJWNTHXSOOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.